molecular formula C17H21N3O6 B330085 ETHYL 4-(2-ETHOXY-5-NITROPHENYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

ETHYL 4-(2-ETHOXY-5-NITROPHENYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

Cat. No.: B330085
M. Wt: 363.4 g/mol
InChI Key: MWKJKUYFXFTTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-(2-ETHOXY-5-NITROPHENYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound with a unique structure that includes an ethoxy group, a nitrophenyl group, and a pyrimidinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-ETHOXY-5-NITROPHENYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form the pyrimidine ring. Subsequent nitration and ethoxylation steps introduce the nitrophenyl and ethoxy groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-ETHOXY-5-NITROPHENYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and

Properties

Molecular Formula

C17H21N3O6

Molecular Weight

363.4 g/mol

IUPAC Name

ethyl 6-(2-ethoxy-5-nitrophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C17H21N3O6/c1-5-25-13-8-7-11(20(23)24)9-12(13)15-14(16(21)26-6-2)10(3)19(4)17(22)18-15/h7-9,15H,5-6H2,1-4H3,(H,18,22)

InChI Key

MWKJKUYFXFTTDK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C2C(=C(N(C(=O)N2)C)C)C(=O)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C2C(=C(N(C(=O)N2)C)C)C(=O)OCC

Origin of Product

United States

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